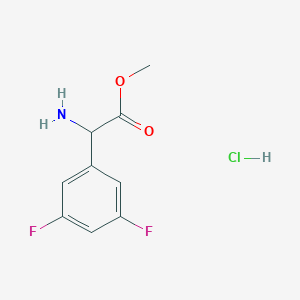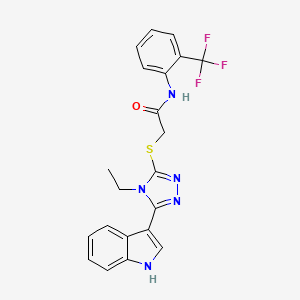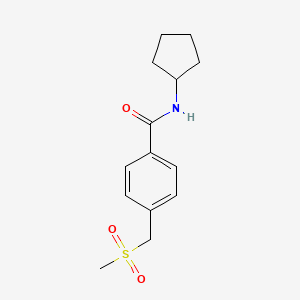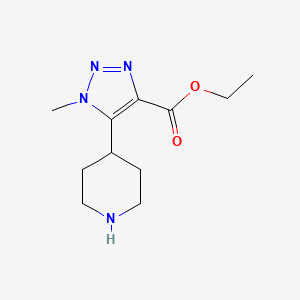
Methyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride is an organic compound with the molecular formula C9H10ClF2NO2 and a molecular weight of 237.63 g/mol . This compound is primarily used in research and development within the pharmaceutical and chemical industries due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride typically involves the esterification of 2-amino-2-(3,5-difluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Methyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(3,5-difluorophenyl)acetate: Lacks the amino group, resulting in different chemical reactivity and biological activity.
2-Amino-2-(3,5-difluorophenyl)acetic acid: The carboxylic acid form, which has different solubility and reactivity properties.
Methyl 2-amino-2-(4-fluorophenyl)acetate: Contains a single fluorine atom, leading to variations in its chemical and biological properties.
Uniqueness
Methyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride is unique due to the presence of two fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
methyl 2-amino-2-(3,5-difluorophenyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5;/h2-4,8H,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAUPSDZMDSMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC(=C1)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]aniline](/img/structure/B2660765.png)

![N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylbenzamide](/img/structure/B2660768.png)

![4-{[(4-Methoxybenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran](/img/structure/B2660771.png)
![2-chloro-N-({3-[(pyridin-2-yl)methoxy]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2660775.png)

![2-cyclopropyl-1-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2660778.png)
![4-(Methylthio)-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B2660779.png)
![1-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2660780.png)
![5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2660784.png)

![Methyl 2-[(2-chloropyridin-3-yl)formamido]-3-methylbutanoate](/img/structure/B2660786.png)
